molecular formula C16H16Cl2O3 B4917324 2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene

2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B4917324
M. Wt: 327.2 g/mol
InChI Key: QBIHMAHOTJKICK-UHFFFAOYSA-N
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Description

2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene typically involves the reaction of 2,4-dichlorophenol with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated or hydroxylated derivatives.

Scientific Research Applications

2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-1-(4-iodo-3-methoxyphenoxy)benzene
  • 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene

Uniqueness

2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring and the presence of a methoxyphenoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-13-4-6-14(7-5-13)20-9-2-10-21-16-8-3-12(17)11-15(16)18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIHMAHOTJKICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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